molecular formula C47H60N7O10P B13716789 N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13716789
M. Wt: 914.0 g/mol
InChI Key: YLDSIMQFLQLTEA-SBCRAQIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a protected nucleoside analog designed for therapeutic oligonucleotide synthesis. Key structural features include:

  • Sugar Moiety: A 2′-deoxyribose-like oxolan (tetrahydrofuran) ring with stereospecific substituents at positions 2R, 3R, 4R, and 5R.
  • Protecting Groups:
    • 5′-O-Dimethoxytrityl (DMTr): A bis(4-methoxyphenyl)-phenylmethoxy group at the 4-position of the oxolan ring .
    • 3′-O-2-Methoxyethoxy Group: Enhances solubility and modulates steric effects .
  • Phosphoramidite Linkage: A 2-cyanoethoxy-diisopropylphosphoramidite group at the 5-position, enabling solid-phase oligonucleotide coupling .
  • Purine Base: A 6-oxo-1H-purin-2-yl base modified with a 2-methylpropanamide group at the N<sup>2</sup> position, improving base-pairing specificity .

Properties

Molecular Formula

C47H60N7O10P

Molecular Weight

914.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(38(63-45)28-62-65(61-25-13-24-48)54(31(3)4)32(5)6)64-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1

InChI Key

YLDSIMQFLQLTEA-SBCRAQIVSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents, and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Modifications in Protecting Groups

Compound ID Protecting Groups Impact on Properties Reference
Target Compound 5′-O-DMTr; 3′-O-2-methoxyethoxy Enhanced solubility and controlled deprotection kinetics
Compound 22 () 4-Benzoylsulfanyl; 5′-O-tert-butyldimethylsilyl (TBDMS) TBDMS offers steric bulk but requires harsh deprotection conditions (e.g., TBAF)
Compound 42 () No DMTr; 5-sulfanylmethyl Reduced stability due to unprotected 5′-OH; used in free thiol-mediated conjugation
Compound 12 () Thiophosphate (non-chiral 3’/5’ sulfur substitution) Improved nuclease resistance but reduced coupling efficiency in oligonucleotide synthesis

Phosphoramidite and Backbone Variations

Compound ID Phosphoramidite/Backbone Structure Key Functional Differences Reference
Target Compound 2-Cyanoethoxy-diisopropylphosphoramidite Standard for automated synthesis; moderate reactivity
Compound 25 () Thiophosphoramidite (sulfur substitution) Chiral instability; used for nuclease-resistant linkages
Compound 43 () Hydroxy group at 4-position; sulfanylmethyl at 5-position Reactive for post-synthetic modifications (e.g., disulfide bridges)
Compound 1404463-20-2 () 3′-Fluoro substitution in oxolan ring Enhanced metabolic stability and RNA-binding affinity

Stereochemical and Base Modifications

Compound ID Stereochemistry/Base Structure Biological Implications Reference
Target Compound (2R,3R,4R,5R) oxolan; N<sup>2</sup>-isobutyryl purine High specificity for Watson-Crick base pairing
Compound 141846-54-0 () (2S,4R,5S) oxolan stereochemistry Altered sugar pucker; impacts duplex thermostability
Compound 1197033-19-4 () Bicyclic 2,5-dioxabicyclo[2.2.1]heptane scaffold Restricts conformational flexibility; used in constrained oligonucleotides

Analytical Data Comparison

Property Target Compound Compound 12 () Compound 22 ()
Molecular Weight (g/mol) ~857.9 (calculated) 857.95 899.97
LC/MS Purity Not reported 95% 68%
1H NMR δ (ppm) Not reported 1.2–3.8 (diisopropyl) 7.2–8.1 (benzoyl)
Key Application Antisense oligonucleotides siRNA scaffolds Prodrug activation

Pharmacological and Functional Implications

  • Target Compound : Suited for antisense therapies due to its balanced hydrophobicity (logP ~7.87 predicted) and DMTr-mediated cellular uptake .
  • Fluorinated Analog () : Shows promise in enhancing target mRNA binding via C3′-endo sugar pucker stabilization .
  • Thiophosphate Analogs () : Exhibit prolonged in vivo half-life but require optimization for reduced off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.